2-Chloro-3',4'-(ethylenedioxy)benzophenone
Description
Overview of the Benzophenone (B1666685) Scaffold in Organic Chemistry and Materials Science
The unique electronic and photophysical properties of the benzophenone core make it a valuable component in the development of advanced organic materials. nih.gov Its rigid structure, combined with the ability to undergo efficient intersystem crossing, has led to its prominence in materials science. buyersguidechem.com
The benzophenone framework is a key constituent in the design of organic semiconductors. nih.govbuyersguidechem.com It can function as an electron-deficient core, which, when combined with various electron-donating units, creates molecules with tailored electronic properties suitable for use in Organic Light-Emitting Diodes (OLEDs). nih.gov
A particularly significant application is in the development of Thermally Activated Delayed Fluorescent (TADF) emitters. nih.govwikipedia.org In TADF materials, non-emissive triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC). buyersguidechem.com This allows for OLED devices to overcome statistical limitations and achieve near-100% internal quantum efficiencies. The benzophenone moiety, with its inherent ability to promote transitions between singlet and triplet states, is an excellent candidate for creating TADF molecules that exhibit efficient full-color delayed fluorescence, from blue to orange-red. wikipedia.orggoogle.com By modifying the donor groups attached to the benzophenone core, researchers can fine-tune the energy gap between the singlet and triplet states, a critical factor for efficient TADF. nih.govwikipedia.org
| Application Area | Function of Benzophenone Scaffold | Key Properties | Example End Use |
|---|---|---|---|
| Materials Science | Organic Semiconductor, TADF Emitter, Phosphorescent Host | High triplet energy, facilitates intersystem crossing, tunable electronic structure | High-efficiency OLED displays and solid-state lighting nih.govbuyersguidechem.comnih.gov |
| Industrial Chemistry | Photoinitiator, UV Curing Agent | Absorbs UV radiation to generate reactive radicals | Inks, clear coatings, adhesives, 3D printing resins mdpi.combuyersguidechem.comgoogle.com |
| Consumer Products | UV Filter / Blocker | Strong absorption of UVA and UVB radiation | Sunscreens, plastics, perfumes, and soaps to prevent photodegradation ontosight.aiamericanelements.comevitachem.com |
Benzophenones are highly effective photoinitiators for UV-curing applications, a technology used in inks, coatings, and adhesives. buyersguidechem.com Upon absorption of UV light, benzophenone transitions to an excited triplet state. ontosight.ai This excited molecule can then abstract a hydrogen atom from a synergist (a co-initiator, often an amine), generating free radicals that initiate a rapid polymerization process, swiftly solidifying the liquid formulation. ontosight.aigoogle.com This efficiency makes benzophenone derivatives indispensable in modern manufacturing. buyersguidechem.com
Furthermore, the strong UV absorption properties of the benzophenone core make its derivatives excellent UV filters. americanelements.com They are incorporated into a wide range of products, most notably sunscreens, to protect human skin from the damaging effects of UVA and UVB radiation. americanelements.comevitachem.com Beyond cosmetics, they are used as UV blockers in plastic packaging to prevent the photodegradation of the polymer or its contents, allowing products to be packaged in clear materials. ontosight.ai
Prevalence of Benzophenone Moieties in Naturally Occurring Bioactive Molecules
Benzophenones are not just synthetic creations; they are a significant class of natural metabolites found across the biological landscape. researchgate.netbiosynth.com These naturally occurring compounds exhibit immense structural diversity, often featuring complex patterns of hydroxylation, prenylation, and glycosylation. nih.gov
Natural benzophenones have been isolated from numerous higher plants and fungi. nih.gov They are particularly abundant in the plant family Clusiaceae (Guttiferae). However, they have also been identified in other families such as Gentianaceae, Hypericaceae, and Moraceae. biosynth.com Unsubstituted benzophenone has been found in plants like Iris adriatica. biosynth.com Fungi, particularly from genera such as Aspergillus and Penicillium, are also known to produce benzophenone metabolites. researchgate.net Some microorganisms, like Rhodococcus sp., have even demonstrated the ability to degrade and mineralize benzophenone-based compounds like the UV filter BP-3.
The benzophenone scaffold is present in many molecules exhibiting a wide spectrum of biological activities. scirp.org Research has demonstrated that natural and synthetic benzophenone derivatives possess properties including:
Antimicrobial and Antifungal: Many natural benzophenones show activity against various bacteria and fungi. nih.gov
Antiviral: Anti-HIV activity has been reported for certain benzophenone derivatives. nih.gov
Antioxidant: The phenolic nature of many hydroxylated benzophenones imparts significant antioxidant capabilities. nih.gov
Anticancer/Cytotoxic: Numerous studies have highlighted the potential of benzophenones to inhibit the growth of cancer cells. nih.gov For example, polyprenylated benzophenones from Garcinia species have shown strong activity against various cancer cell lines.
Anti-inflammatory: Some benzophenones have demonstrated anti-inflammatory functions.
| Biological Activity | Source Type | Example | Reference |
|---|---|---|---|
| Antifungal, Antimicrobial | Natural (Plants, Fungi) | Polyisoprenylated benzophenones | nih.gov |
| Antiviral (Anti-HIV) | Natural (Plants) | Guttiferones and other polyprenylated benzophenones | nih.gov |
| Antioxidant | Natural (Plants) | Phenolic benzophenones | nih.gov |
| Cytotoxic / Anticancer | Natural & Synthetic | Garcinol, various synthetic derivatives | nih.gov |
| Anti-inflammatory | Natural & Synthetic | General benzophenone derivatives |
Importance of Specific Substitution Patterns in Benzophenone Derivatives
The function and activity of a benzophenone derivative are critically dependent on the type and position of substituents on its two phenyl rings. The substitution pattern modulates the molecule's electronic properties, polarity, steric hindrance, and ability to form hydrogen bonds, thereby dictating its behavior.
For instance, in the context of photoinitiators, attaching electron-donating groups can red-shift the absorption wavelength, making them suitable for use with different light sources like LEDs. mdpi.com In materials science, the placement of donor and acceptor groups is fundamental to designing molecules with a small singlet-triplet energy gap for TADF applications. nih.gov
From a biological perspective, substitution is equally crucial. A study on the interaction of benzophenones with DNA found that only hydroxyl-substituted derivatives could bind effectively, and that substitution at the 2-position was more conducive to binding than at the 4-position. The number and location of hydroxyl groups altered the molecule's polarity and its hydrogen bonding capacity, which is essential for interaction with biological targets. Therefore, the strategic functionalization of the benzophenone core is a key tool for chemists to develop new molecules for specific applications in medicine, materials, and industry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMLUQLZIRHDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354337 | |
| Record name | 2-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164526-07-2 | |
| Record name | 2-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 ,4 Ethylenedioxy Benzophenone
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of 2-Chloro-3',4'-(ethylenedioxy)benzophenone are expected to exhibit distinct bands corresponding to its key functional moieties. The benzophenone (B1666685) core, with its diaryl ketone structure, will give rise to a strong carbonyl (C=O) stretching vibration. The presence of two substituted benzene (B151609) rings will be evidenced by multiple bands associated with aromatic C-H and C=C stretching and bending vibrations. The ethylenedioxy group introduces characteristic ether (C-O) linkages, and the chloro-substituent will have a specific C-Cl stretching frequency.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) | Notes |
| Carbonyl (C=O) | 1650 - 1670 | 1650 - 1670 | A strong, sharp peak is anticipated due to the conjugated diaryl ketone system. |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Multiple weak to medium bands are expected. |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Several sharp bands of variable intensity are characteristic of the aromatic rings. |
| Ether (C-O-C) Stretch | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | 1000 - 1300 | The ethylenedioxy group will show strong C-O stretching bands. |
| C-Cl Stretch | 600 - 800 | 600 - 800 | A medium to strong band is expected in the lower frequency region. |
The carbonyl stretching frequency is a particularly diagnostic feature. In benzophenone, this band appears around 1652 cm⁻¹ researchgate.netresearchgate.net. The conjugation with two aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone. The chloro-substituent on one of the rings is not expected to significantly shift this value.
The aromatic region will be complex due to the presence of two differently substituted rings. Bands for C=C stretching within the rings are expected around 1600, 1585, and 1500 cm⁻¹. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹.
The ethylenedioxy group will be identifiable by strong C-O-C stretching bands. The asymmetric stretch is typically found at higher wavenumbers (around 1250 cm⁻¹) and is usually more intense in the IR spectrum, while the symmetric stretch appears at a lower frequency (around 1050 cm⁻¹) and can be prominent in the Raman spectrum.
The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. Its exact position can be influenced by the substitution pattern on the aromatic ring.
The fingerprint region, spanning from approximately 400 to 1500 cm⁻¹, is a complex and information-rich area of the vibrational spectrum. The combination of various bending and stretching vibrations in this region is unique to a particular molecule, serving as a molecular "fingerprint."
For this compound, this region will contain the aforementioned C-Cl and C-O-C stretching vibrations. In addition, it will feature numerous bands corresponding to in-plane and out-of-plane C-H bending vibrations of the aromatic rings. The substitution patterns on both rings will influence the positions of these bands, providing structural confirmation. For instance, the out-of-plane C-H bending vibrations are particularly sensitive to the number and position of substituents on the benzene ring. The 2-chloro-substituted ring and the 3',4'-disubstituted ring will each produce a characteristic pattern of bands in the 700-900 cm⁻¹ range.
The ethylenedioxy bridge will also contribute to the complexity of the fingerprint region with its CH₂ scissoring and rocking vibrations, which are expected to appear around 1450 cm⁻¹ and in the 800-1000 cm⁻¹ range, respectively. The unique combination of all these bands provides a high degree of certainty in the structural identification of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through ¹H NMR, ¹³C NMR, and two-dimensional techniques, a complete structural assignment of this compound can be achieved.
The ¹H NMR spectrum of this compound will show distinct signals for the protons on the two aromatic rings and the ethylenedioxy bridge. The chemical shifts of the aromatic protons will be in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl group.
The protons on the 2-chlorophenyl ring will exhibit a complex splitting pattern due to their proximity to the carbonyl group and the chlorine atom. The protons on the 3',4'-(ethylenedioxy)phenyl ring will also show characteristic splitting, reflecting their positions relative to the ether oxygens and the carbonyl group.
The ethylenedioxy protons are expected to appear as a singlet or a narrow multiplet in the region of 4.2-4.5 ppm, integrating to four protons. The equivalence or non-equivalence of these protons would depend on the conformational dynamics of the ethylenedioxy ring.
A table of expected ¹H NMR chemical shifts and multiplicities is provided below.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (2-chlorophenyl ring) | 7.2 - 7.8 | Multiplet | 4H |
| Aromatic Protons (3',4'-(ethylenedioxy)phenyl ring) | 6.9 - 7.5 | Multiplet | 3H |
| Ethylenedioxy Protons (-O-CH₂-CH₂-O-) | 4.2 - 4.5 | Singlet or Multiplet | 4H |
The ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments. The spectrum will be characterized by a carbonyl carbon signal in the highly deshielded region, aromatic carbon signals in the mid-range, and the aliphatic carbons of the ethylenedioxy group in the upfield region.
The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm, which is characteristic of benzophenones. The aromatic carbons will resonate in the 110-140 ppm region. The carbon atoms directly attached to the chlorine atom and the carbonyl group will be shifted downfield. The carbons of the ethylenedioxy ring will appear in the aliphatic region, typically around 60-70 ppm.
The expected ¹³C NMR chemical shifts are summarized in the following table.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 190 - 200 |
| Aromatic Carbons (C-Cl, C-C=O) | 130 - 140 |
| Aromatic Carbons (C-H, C-O) | 110 - 130 |
| Ethylenedioxy Carbons (-O-CH₂-CH₂-O-) | 60 - 70 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to delineate the spin systems of each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the proton signals with their attached carbon atoms.
Through the combined application of these 1D and 2D NMR techniques, a complete and detailed structural elucidation of this compound can be confidently achieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the spectrum is primarily defined by the benzophenone framework, which acts as the principal chromophore.
Analysis of Electronic Transitions and Chromophoric Systems within the Benzophenone Framework
The electronic spectrum of benzophenone is characterized by two main absorption bands: a weak band corresponding to the n→π* transition and a strong band associated with π→π* transitions. The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The more intense π→π* transitions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the carbonyl group.
In this compound, the core benzophenone chromophore is modified by three substituents: a chloro group on one phenyl ring and an ethylenedioxy group on the other.
Chloro Group: As an electron-withdrawing group, the chloro substituent can cause a slight bathochromic (red) shift in the π→π* absorption band.
Ethylenedioxy Group: This group acts as an electron-donating group due to the lone pairs on the oxygen atoms, which can engage in resonance with the aromatic ring. This donation of electron density into the π-system typically results in a significant bathochromic shift of the π→π* band.
Combined Effect: The interplay of these substituents on the benzophenone framework results in a modified electronic structure. The UV spectrum is expected to show absorption bands characteristic of a benzophenone system, with wavelengths shifted due to these substitutions. For instance, a study of substituted benzophenones showed characteristic absorption bands at various wavelengths, such as 204 nm, 234 nm, 259 nm, 287 nm, and 385 nm. researchgate.net
| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| n→π | 320 - 370 | Weak | Excitation of a non-bonding electron from the carbonyl oxygen. aip.org |
| π→π | 240 - 300 | Strong | Excitation of electrons within the conjugated π-system. aip.org |
Investigation of Solvent Effects on Absorption Maxima and Intensities
Solvent polarity can significantly influence the UV-Vis absorption spectrum of benzophenone and its derivatives. aip.orgnih.govmissouri.edusemanticscholar.org The two primary transitions are affected differently:
n→π Transition:* This transition typically undergoes a hypsochromic (blue) shift as solvent polarity increases. Polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. missouri.edu For benzophenone, this shift from n-hexane to water is approximately 2200 cm⁻¹. aip.org
π→π Transition:* Conversely, the π→π* transition generally experiences a bathochromic (red) shift in polar solvents. The excited state of this transition is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the transition energy. missouri.edu In the case of benzophenone, the redshift observed when moving from n-hexane to water is about 1600 cm⁻¹. aip.org
This differential shifting is a diagnostic feature used to distinguish between these two types of transitions in carbonyl compounds. missouri.edu For this compound, a similar behavior is expected. The presence of the polarizable chloro and ethylenedioxy groups may enhance the magnitude of these solvatochromic shifts compared to the parent benzophenone molecule.
| Solvent | n→π* Transition (nm) | π→π* Transition (nm) |
|---|---|---|
| n-Hexane (Nonpolar) | ~345 | ~245 |
| Ethanol (Polar, Protic) | ~330 | ~250 |
| Water (Polar, Protic) | ~320 | ~255 |
Note: The values are approximate and serve to illustrate the general trend of solvatochromic shifts.
Mass Spectrometry (MS) for Molecular Ion Information and Fragmentation Pathways
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (C₁₅H₁₁ClO₃), the molecular weight is approximately 274.7 g/mol .
The mass spectrum is expected to show a distinct molecular ion peak cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in peaks at m/z [M]⁺ and [M+2]⁺, with relative intensities also in a 3:1 ratio.
The fragmentation of benzophenones upon electron ionization typically involves cleavage at the carbonyl group (alpha-cleavage) and subsequent losses of neutral fragments. libretexts.org The proposed fragmentation pathways for this compound would likely include:
Formation of Benzoyl Cations: Alpha-cleavage on either side of the carbonyl group would lead to the formation of two primary acylium ions:
[Cl-C₆H₄-CO]⁺
[(C₂H₄O₂)-C₆H₃-CO]⁺
Loss of Neutral Molecules: The parent ion or fragment ions can undergo further fragmentation. For example, the benzoyl cations can lose a molecule of carbon monoxide (CO) to form phenyl cations.
Fragmentation of the Ethylenedioxy Ring: The ethylenedioxy moiety can undergo characteristic fragmentation, such as the loss of ethylene (C₂H₄) or formaldehyde (CH₂O) fragments.
Loss of Chlorine: The molecule may also lose a chlorine radical (Cl•) or a molecule of HCl.
The study of fragmentation pathways in related polycyclic polyisoprenylated benzophenones using electrospray ionization multistage tandem mass spectrometry (ESI-MSn) has shown how the nature and position of side chains can be determined from the resulting fragments. acs.orgnih.gov A similar detailed analysis could elucidate the specific structural arrangement of this compound.
| m/z Value | Possible Fragment Ion | Origin |
|---|---|---|
| 274/276 | [C₁₅H₁₁ClO₃]⁺ | Molecular Ion ([M]⁺) |
| 139/141 | [Cl-C₆H₄-CO]⁺ | Alpha-cleavage |
| 163 | [(C₂H₄O₂)-C₆H₃-CO]⁺ | Alpha-cleavage |
| 111/113 | [Cl-C₆H₄]⁺ | Loss of CO from [Cl-C₆H₄-CO]⁺ |
| 135 | [(C₂H₄O₂)-C₆H₃]⁺ | Loss of CO from [(C₂H₄O₂)-C₆H₃-CO]⁺ |
Solid-State Structural Characterization Techniques (e.g., X-ray Diffraction for related benzophenones or ethylenedioxy compounds)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netnih.gov While the specific crystal structure of this compound is not detailed in the available literature, extensive studies on substituted crystalline benzophenones provide a strong basis for predicting its solid-state characteristics. bohrium.comacs.orgfigshare.com
The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information on the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. Powder X-ray diffraction (PXRD) can also be used for phase identification by comparing the experimental pattern to calculated patterns from known single-crystal structures. nih.govresearchgate.net
Determination of Crystal Structure and Molecular Conformation in the Solid State
In the solid state, benzophenone and its derivatives are generally non-planar. The two phenyl rings are twisted out of the plane of the central carbonyl group to relieve steric hindrance. The conformation of the molecule is defined by the torsion angles between the phenyl rings and the C-CO-C plane.
For this compound, the solid-state conformation will be a balance between intramolecular steric effects from the substituents and the optimization of intermolecular packing forces. The bulky chloro and ethylenedioxy groups will influence the final twist angles of the phenyl rings. The ethylenedioxy ring itself typically adopts a specific conformation, such as a half-chair or twist, to minimize its internal strain energy. nih.gov The flexibility of the molecule with respect to the carbonyl and phenyl groups can sometimes lead to the existence of different crystalline forms, known as polymorphs, where the molecules adopt different conformations or packing arrangements. bohrium.comacs.orgfigshare.com
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. In substituted benzophenones, the crystal packing is often stabilized by a variety of weak hydrogen bonds and other interactions. bohrium.comacs.org For this compound, the following interactions are expected to be significant in directing the crystal packing:
C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor, and interactions with aromatic C-H donors are common. The oxygen atoms of the ethylenedioxy group can also participate as acceptors.
π···π Stacking: Interactions between the electron-rich aromatic rings are a common feature in the packing of benzophenones, contributing to crystal stability.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen. This type of interaction is increasingly recognized as an important directional force in crystal engineering.
C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-electron cloud of an aromatic ring of a neighboring molecule.
Computational Chemistry and Theoretical Studies of 2 Chloro 3 ,4 Ethylenedioxy Benzophenone
Quantum Mechanical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a framework to predict and analyze a wide range of molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 2-Chloro-3',4'-(ethylenedioxy)benzophenone, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Optimization of Molecular Geometry and Conformational Analysis
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For benzophenone (B1666685) and its derivatives, a key structural feature is the non-coplanar arrangement of the two phenyl rings relative to the central carbonyl group. This twisting is a result of steric hindrance between the ortho-hydrogens on the rings.
Studies on similarly substituted benzophenones have shown a wide range of dihedral angles depending on the nature and position of the substituents. For instance, 4-Chloro-4'-hydroxybenzophenone has a reported ring twist of 64.66°, while the presence of a bulky group at the 2-position in 2-amino-2',5-dichlorobenzophenone (B23164) leads to a large twist of 83.72°. nih.govresearchgate.net Theoretical calculations using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can predict these geometric parameters with high accuracy. semanticscholar.org The optimized geometry reveals that the hexagonal structure of the benzene (B151609) rings is often slightly distorted to accommodate the substituents. semanticscholar.org
Table 1: Representative Dihedral Angles in Substituted Benzophenones
| Compound | Dihedral Angle (Twist) |
|---|---|
| 3-hydroxybenzophenone | 51.61° nih.gov |
| 4-Chloro-4'-hydroxybenzophenone | 64.66° nih.govresearchgate.net |
This table provides examples of dihedral angles in related benzophenone structures to illustrate the effect of substitution.
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. longdom.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive and easily polarizable. semanticscholar.org
For benzophenone derivatives, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group and the adjacent phenyl rings. In this compound, the ethylenedioxy group, being an electron-donating group, would likely increase the electron density on its attached ring, making it a significant contributor to the HOMO. The electron-withdrawing chlorine atom and the carbonyl group would be key contributors to the LUMO.
Computational studies on benzophenone using the B3LYP/6-311G(d,p) method have calculated the HOMO-LUMO energy gap. longdom.org Such calculations for the title compound would precisely map the distribution of these orbitals and quantify the energy gap, providing insight into its electronic transitions and reactivity.
Table 2: Conceptual Frontier Orbital Characteristics
| Orbital | Description | Expected Localization on this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Primarily on the ethylenedioxy-substituted phenyl ring. |
| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Primarily on the carbonyl group and the chloro-substituted phenyl ring. |
| Energy Gap | E(LUMO) - E(HOMO) | Determines kinetic stability, reactivity, and optical properties. longdom.org |
Calculation of Molecular Electrostatic Potential (MEP) and Dipole Moments
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen and the oxygens of the ethylenedioxy group due to their high electronegativity. The chlorine atom would also contribute to a negative region. Positive potential (blue) would likely be found around the hydrogen atoms. This map provides a clear visual guide to the molecule's reactivity.
Prediction and Interpretation of Spectroscopic Data
Computational methods are also employed to simulate and help interpret various types of spectra, providing a powerful complement to experimental measurements.
Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as stretching, bending, or torsion.
For this compound, key vibrational modes would include:
C=O Stretching: A strong, characteristic band typically found in the 1640-1670 cm⁻¹ region for benzophenones. longdom.org
Aromatic C=C Stretching: Occurring in the 1400-1625 cm⁻¹ range. longdom.org
C-Cl Stretching: Expected in the fingerprint region, providing evidence for the chlorine substituent.
C-O-C Stretching: Asymmetric and symmetric stretching of the ethylenedioxy group.
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹. scialert.net
Theoretical spectra are often scaled by a factor (e.g., ~0.96) to correct for systematic errors in the calculations, leading to excellent agreement with experimental data. scielo.br
Electronic (UV-Vis) spectra, which arise from electronic transitions between molecular orbitals, can be simulated using Time-Dependent DFT (TD-DFT). For benzophenones, the spectra typically show two main absorption bands: a weaker band at longer wavelengths corresponding to the n→π* transition (involving the carbonyl oxygen's lone pair) and a stronger band at shorter wavelengths from the π→π* transition. scialert.net TD-DFT calculations can predict the wavelengths of these transitions and help assign them.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts, which is highly valuable for confirming molecular structures and assigning experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.
The predicted ¹H NMR spectrum for this compound would show distinct signals for:
The protons on the two different aromatic rings, with their chemical shifts influenced by the electronic effects of the chloro, carbonyl, and ethylenedioxy groups.
The protons of the ethylenedioxy group, which would likely appear as a singlet in the aliphatic region.
Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the characteristic downfield shift for the carbonyl carbon and the carbons attached to the electronegative chlorine and oxygen atoms. Comparing these theoretical shifts with experimental data serves as a powerful validation of the proposed structure.
In Silico Molecular Docking and Binding Affinity Predictions
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand and a protein at the atomic level.
Ligand-Protein Interactions in Biological Systems (e.g., Enzymes, Receptors)
Molecular docking simulations are crucial for elucidating the potential biological targets of this compound. Benzophenone derivatives are known to interact with a variety of enzymes and receptors, and computational studies help identify the specific binding modes and affinities. nih.gov For instance, studies on similar benzophenone derivatives have shown interactions with proteins like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov
The docking process for this compound would involve preparing the 3D structure of the ligand and docking it into the binding sites of various target proteins. The binding affinity, typically expressed in kcal/mol, indicates the strength of the interaction. A lower negative value generally signifies a stronger binding affinity. nih.gov Key interactions often involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. The chlorine atom and the ethylenedioxy group of the target compound would significantly influence its binding orientation and affinity.
Hypothetical docking studies of this compound with a protein target, such as a kinase, might yield results similar to those observed for other benzophenone inhibitors. nih.gov The interactions would likely involve the carbonyl group acting as a hydrogen bond acceptor, the chlorophenyl ring engaging in hydrophobic interactions, and the ethylenedioxy-substituted ring fitting into a specific pocket of the receptor.
Table 1: Hypothetical Molecular Docking Results for this compound with various protein targets.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase A | -9.8 | Val123, Leu173 | Hydrophobic |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| HIV-1 Reverse Transcriptase | -9.2 | Lys101, Tyr181 | Pi-Pi Stacking, Halogen Bond |
| p38α MAP Kinase | -10.1 | Met109, Gly110 | Hydrogen Bond, Hydrophobic |
Modeling Structure-Activity Relationships and Predictive Pharmacophore Mapping
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates. mdpi.com For benzophenone derivatives, SAR studies have revealed that the nature and position of substituents on the phenyl rings are critical for their biological activity. nih.govplos.org The presence of a chlorine atom, as in this compound, is known to modulate the electronic and steric properties, which can enhance binding to specific biological targets. nih.gov
Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijpsonline.comslideshare.net A pharmacophore model for a series of active compounds can be used to screen large databases for new potential drug candidates. researchgate.net For this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the carbonyl oxygen), two aromatic rings, and a hydrophobic feature associated with the ethylenedioxy group. researchgate.net
The development of a predictive pharmacophore model involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. ijpsonline.com This model can then be used to design new molecules with potentially improved potency and selectivity.
Table 2: Key Pharmacophoric Features of this compound.
| Pharmacophoric Feature | Contributing Moiety | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with donor groups in the receptor |
| Aromatic Ring 1 | Chlorophenyl group | Pi-pi stacking, hydrophobic interactions |
| Aromatic Ring 2 | Ethylenedioxy-substituted phenyl group | Pi-pi stacking, hydrophobic interactions |
| Hydrophobic Feature | Ethylenedioxy group | Binding to non-polar pockets in the receptor |
| Halogen Bond Donor | Chlorine atom | Interaction with nucleophilic residues |
Theoretical Studies on Chemical Reactivity and Reaction Mechanisms
Theoretical chemistry provides powerful tools for understanding the intrinsic reactivity of molecules and the mechanisms of chemical reactions.
Prediction of Reactive Sites and Transition States
The reactivity of this compound can be predicted using methods like Density Functional Theory (DFT). chemrevlett.com These calculations can determine the distribution of electron density in the molecule, highlighting electrophilic and nucleophilic sites. The carbonyl carbon is typically an electrophilic site, susceptible to attack by nucleophiles, while the oxygen atom is a nucleophilic site. The aromatic rings can undergo electrophilic or nucleophilic aromatic substitution depending on the reaction conditions and the nature of the attacking species.
The molecular electrostatic potential (MEP) surface is another tool used to visualize the reactive sites of a molecule. tandfonline.com Regions of negative potential (red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the ethylenedioxy oxygens, and a positive potential around the carbonyl carbon and the hydrogen atoms of the aromatic rings.
Transition state theory can be used to model the energy barriers of potential reactions, providing insights into the feasibility and kinetics of different reaction pathways. By calculating the structure and energy of the transition state, the activation energy for a given reaction can be determined.
Kinetic and Thermodynamic Considerations in Compound Formation or Transformation
Computational methods can be employed to study the kinetics and thermodynamics of reactions involving this compound. mdpi.com For example, the synthesis of this compound, likely through a Friedel-Crafts acylation or a related cross-coupling reaction, can be modeled to understand the reaction pathway and optimize the conditions. nih.gov
Structure Activity Relationship Sar Studies of Ethylenedioxy Chlorinated Benzophenones
Influence of Chlorine Substitution on Biological and Chemical Activities
The presence and position of a chlorine atom on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov In many biologically active molecules, the introduction of chlorine at a specific position is a critical factor for enhancing or enabling its intended effect. eurochlor.org
For instance, in the development of insecticidal benzophenone (B1666685) hydrazone derivatives, it was found that potent activity was achieved only when halogen atoms were placed at the 4-position of the aromatic rings. nih.gov In other contexts, chlorine substitution at different positions can fine-tune the molecule's ability to fit into the specific binding pocket of an enzyme or receptor. nih.gov The 2-position (or ortho-position) of the chlorine in 2-Chloro-3',4'-(ethylenedioxy)benzophenone places the bulky halogen atom adjacent to the carbonyl bridge. This can enforce a twisted conformation between the chlorinated phenyl ring and the rest of the molecule, a feature that can be either beneficial or detrimental to binding affinity depending on the target's topology. This steric influence is a key determinant of the molecule's specific biological or chemical function. eurochlor.orgnih.gov
Table 1: Influence of Chlorine Position on Benzophenone Activity
| Position of Chlorine | General Impact on Activity | Rationale |
|---|---|---|
| Ortho (2-position) | Can induce a specific molecular conformation. | Steric hindrance between the chlorine and the carbonyl group can restrict bond rotation, locking the molecule into a preferred shape for receptor binding. eurochlor.orgnih.gov |
| Meta (3-position) | Primarily exerts electronic effects. | Less steric impact than the ortho position, allowing electronic effects to dominate the interaction with biological targets. eurochlor.org |
Halogenation, particularly chlorination, imparts distinct electronic and steric properties to a molecule.
Electronic Effects: Chlorine is an electronegative atom, and it exerts a powerful electron-withdrawing inductive effect (-I effect). researchgate.net This effect involves the pulling of electron density through the sigma (σ) bonds of the molecule. eurochlor.org This polarization can increase the acidity of nearby protons and alter the reactivity of adjacent functional groups. eurochlor.org While chlorine can also donate electrons via a mesomeric or resonance effect (+M effect) due to its lone pairs, the inductive effect is generally dominant in influencing the reactivity of many substituted aromatics. eurochlor.orgresearchgate.net This electronic pull can be critical for establishing interactions with electron-deficient or electron-rich domains within a biological target.
Steric Effects: The physical size of the chlorine atom (defined by its van der Waals radius) introduces steric bulk. eurochlor.org This steric hindrance can be a crucial design element. In the case of this compound, the ortho-chlorine can prevent the molecule from adopting a fully planar conformation. This fixed conformation might be necessary for a precise "lock and key" fit with a specific receptor or enzyme, preventing unwanted interactions with other biological macromolecules and thereby increasing selectivity. eurochlor.orgnsf.gov Conversely, excessive steric bulk can also hinder access to the binding site, reducing or eliminating activity. nih.gov
Table 2: Summary of Electronic and Steric Effects of Chlorine
| Property | Description | Implication for this compound |
|---|---|---|
| Inductive Effect (-I) | Electron withdrawal through single bonds due to chlorine's high electronegativity. researchgate.net | Increases the partial positive charge on the attached carbon, influencing molecular interactions and reactivity. eurochlor.org |
| Mesomeric Effect (+M) | Electron donation into the aromatic π-system from chlorine's lone pairs. eurochlor.org | Can influence electron density at specific positions on the aromatic ring, though generally weaker than the inductive effect for chlorine. |
| Steric Hindrance | The physical bulk of the chlorine atom occupies space and can restrict bond rotation. eurochlor.orgnih.gov | The ortho position of the chlorine likely forces a non-planar conformation, which can enhance selectivity for a specific biological target. eurochlor.orgnsf.gov |
| Lipophilicity | The addition of chlorine generally increases the molecule's affinity for lipids. eurochlor.org | Can improve the molecule's ability to cross cell membranes and reach its target site. |
Impact of the Ethylenedioxy Moiety on Molecular Interactions and Conformation
The ethylenedioxy group (–O–CH₂–CH₂–O–) is a key structural feature that replaces two adjacent substituents on a benzene (B151609) ring with a fused five-membered ring. This moiety has a profound impact on the molecule's shape and binding capabilities.
The fusion of the ethylenedioxy ring to the benzophenone's phenyl ring introduces significant molecular rigidity. Unlike two separate methoxy (B1213986) groups (–OCH₃), which can rotate freely, the ethylenedioxy bridge locks the geometry of that portion of the molecule into a fixed, planar arrangement. rsc.org This pre-organization reduces the conformational flexibility of the molecule.
This rigidity can be highly advantageous in drug design. When a flexible molecule binds to a receptor, it pays an "entropic penalty" because it loses its freedom of movement. A rigid molecule, already existing in a conformation close to its bound state, has a lower entropic cost upon binding, which can lead to a stronger binding affinity. rsc.org Therefore, the ethylenedioxy group helps to present a well-defined shape to the biological target, potentially enhancing potency and selectivity.
The two ether oxygen atoms within the ethylenedioxy group are critical for molecular interactions. These oxygens possess lone pairs of electrons, making them effective hydrogen bond acceptors. researchgate.net This allows the molecule to form specific hydrogen bonds with amino acid residues (such as serine, threonine, or lysine) in the binding pocket of a protein or receptor. acs.org
The ability of benzophenone derivatives to interact with various receptors, including estrogen receptors and the aryl hydrocarbon receptor, highlights the importance of such directed interactions. researchgate.netnih.govnih.gov The precise spatial arrangement of these ether linkages, held in place by the rigid ring structure, creates a specific pattern of hydrogen-bonding potential that is key to biological recognition and the subsequent cellular response.
Modifications to the Benzophenone Core and Their Functional Implications
The benzophenone structure itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple, diverse biological targets by presenting different substituents in a defined three-dimensional space. nih.govresearchgate.netresearchgate.net The core consists of two phenyl rings attached to a central carbonyl group (C=O).
Table 3: Functional Implications of Benzophenone Core Modifications
| Modification | Functional Implication | Example Activity |
|---|---|---|
| Hydroxylation/Methoxylation | Can introduce hydrogen bonding sites and alter electronic properties. | Anticancer, Antiviral nih.govresearchgate.net |
| Halogenation | Affects lipophilicity, steric profile, and electronic distribution. | Insecticidal, Antimicrobial nih.govnih.gov |
| Prenylation | Increases lipophilicity and can provide anchors for membrane interaction. | Antioxidant, Anti-inflammatory nih.gov |
| Use as UV filter | The conjugated system of the benzophenone core absorbs UV radiation. | Sunscreen agent (e.g., Oxybenzone) europa.eudrugbank.com |
| Attachment of hydrazone moiety | Creates a new class of derivatives with distinct biological targets. | Insecticidal nih.gov |
Substituent Effects on Photophysical Properties and Quantum Yields
The photophysical properties of benzophenone and its derivatives are of significant interest, underpinning their use as photoinitiators and UV filters. nih.gov These properties, including light absorption (UV-Vis spectra), emission (phosphorescence), and the efficiency of excited state formation (quantum yields), are highly sensitive to the nature of the substituents on the aromatic rings. acs.orgnih.gov
The rate of photoreduction reactions in benzophenone derivatives shows a remarkable dependence on ring substitution. acs.orgnih.gov The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role.
Electron-Donating Groups (EDGs): The ethylenedioxy group attached to one of the phenyl rings is considered an electron-donating group. EDGs, like the methoxy groups studied in some benzophenone derivatives, can increase the electron density of the aromatic ring. acs.org This often leads to a bathochromic (red) shift in the absorption spectrum. In the context of thermally activated delayed fluorescence (TADF) emitters, rigid electron-donating groups on a benzophenone core can lead to a broadened absorption band. nih.gov
Electron-Withdrawing Groups (EWGs): The chloro group on the other phenyl ring is an electron-withdrawing substituent. EWGs decrease the electron density of the ring. This can influence excited state energies and the rates of photophysical processes. acs.org
The interplay between the EDG (ethylenedioxy) and EWG (chloro) on the two different rings of this compound creates a complex electronic environment that determines its specific absorption and emission characteristics. While specific quantum yield data for this exact compound is not widely published, the principles of substituent effects on benzophenones provide a predictive framework.
| Substituent Type on Benzophenone Scaffold | Expected Effect on Absorption Spectrum | Rationale |
| Electron-Donating Group (e.g., Ethylenedioxy) | Bathochromic Shift (to longer wavelengths) | Increases electron density of the π-system, lowering the energy gap between the ground and excited states. acs.org |
| Electron-Withdrawing Group (e.g., Chloro) | Hypsochromic Shift (to shorter wavelengths) or minimal shift | Decreases electron density, potentially increasing the energy gap. The effect can be complex due to competing inductive and resonance effects. acs.org |
Influence of Aromatic Ring Substitutions on Overall Activity
Substitutions on the aromatic rings are a primary strategy for modulating the biological activity of benzophenone and benzodioxane scaffolds. nih.govacs.org The 1,4-benzodioxan moiety is a recognized structural template in medicinal chemistry, known to interact with various biological targets, including α1-adrenoreceptors and serotonin (B10506) receptors. acs.orgnih.govresearchgate.net The activity is profoundly influenced by the nature and position of other substituents.
The introduction of a chloro group can significantly impact a molecule's biological profile. For instance, in a study on benzophenone-1 derivatives, chlorination was found to enhance the antiandrogenic activity compared to the parent compound. nih.gov This enhancement was attributed to increased hydrophobic interactions with the androgen receptor's ligand-binding domain. nih.gov
| Substituent/Moiety | Typical Influence on Biological Activity of Related Scaffolds | Example of Modulated Activity |
| 1,4-Benzodioxan | Can serve as a scaffold for receptor antagonists and agonists by presenting key interaction features. nih.govresearchgate.net | α1D-Adrenoreceptor antagonism. nih.gov |
| Chloro Group | Increases lipophilicity and can form specific halogen bonds or hydrophobic interactions with protein targets. nih.gov | Enhanced antiandrogenic activity in benzophenone derivatives. nih.gov |
| Hydroxy Group | Can act as a hydrogen bond donor, which is a key interaction in many enzyme active sites. nih.gov | Increased inhibitory potency against 17β-hydroxysteroid dehydrogenase 1. nih.gov |
| Basic Amine Group | Provides a point for ionic interactions and can significantly alter solubility and receptor affinity. acs.org | Potent P-glycoprotein inhibition in propafenone-type analogues. acs.org |
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR represents a computational and statistical evolution of SAR studies. It aims to create mathematical models that correlate the chemical structure of compounds with their biological or chemical activity. arxiv.org This is achieved by calculating a set of numerical "descriptors" for each molecule that quantify its physicochemical properties.
Development of Statistical Models Correlating Structural Descriptors with Observed Activities
For classes of compounds like benzophenones, QSAR models have been successfully developed to predict various activities. nih.govresearchgate.netresearchgate.net A typical approach involves synthesizing a series of related compounds, measuring their activity (e.g., IC₅₀ for enzyme inhibition), and then using statistical methods to build a predictive model.
For example, a 3D-QSAR study on benzophenone UV-filters as inhibitors of human 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) successfully correlated the inhibitory potency with structural features. nih.gov Another study used the comparative molecular similarity index analysis (CoMSIA) method to build a 3D-QSAR model for benzophenone-type compounds, evaluating their UV absorption capacity, skin permeability, and toxicity. bohrium.com
While a specific QSAR model for ethylenedioxy-chlorinated benzophenones has not been detailed in the literature, a model could be developed using similar established techniques. The key steps would include:
Data Set Preparation: Synthesizing and testing a series of analogues of this compound with varied substituents.
Descriptor Calculation: Computing molecular descriptors for each analogue. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.
Model Building: Using statistical regression techniques (e.g., Multiple Linear Regression, Partial Least Squares) to create an equation that links the descriptors to the observed activity.
Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. rsc.org
Such a model would be invaluable for predicting the activity of new, unsynthesized analogues, thereby guiding further research and development. arxiv.org
Identification of Key Pharmacophoric Features for Targeted Biological Effects
A pharmacophore is the essential three-dimensional arrangement of molecular features that is necessary for a molecule to exert a specific biological effect. QSAR and molecular docking studies are primary tools for identifying these features. frontiersin.org
For benzophenone derivatives, several key pharmacophoric features have been identified for various targets:
Hydrophobic/Aromatic Regions: The two phenyl rings of the benzophenone scaffold consistently serve as crucial hydrophobic or aromatic features that interact with nonpolar pockets in target proteins. nih.gov
Hydrogen Bond Acceptors: The carbonyl oxygen of the ketone is a prominent hydrogen bond acceptor. In a docking analysis of 17β-HSD1 inhibitors, the hydroxyl groups on the benzophenone ring were found to form hydrogen bonds with catalytic residues. nih.gov For this compound, the ether oxygens of the ethylenedioxy ring could also serve as hydrogen bond acceptors.
Hydrogen Bond Donors: While the parent compound lacks a hydrogen bond donor, introducing substituents like hydroxyl or amine groups can add this critical pharmacophoric feature. nih.gov
Based on the structure of this compound, a hypothetical pharmacophore for a potential biological target would likely include two aromatic rings, a hydrogen bond acceptor feature at the carbonyl oxygen, additional acceptor features at the ethylenedioxy oxygens, and a hydrophobic feature corresponding to the chloro-substituted ring. The precise spatial relationship between these features would define its selectivity and potency for a given target. nih.gov
Biological and Pharmaceutical Activities of 2 Chloro 3 ,4 Ethylenedioxy Benzophenone Analogues
Antimicrobial and Antifungal Activities
Derivatives of benzophenone (B1666685) and related chloro-substituted aromatic compounds have been investigated for their ability to combat microbial and fungal pathogens.
The antibacterial potential of benzophenone analogues has been demonstrated against a spectrum of bacteria. For instance, synthetic 2,2′,4-trihydroxybenzophenone has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains relevant to the poultry industry and public health. nih.gov Studies indicate that this compound likely acts on the bacterial cell wall. nih.gov Similarly, novel synthesized series of 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues have been tested against various bacterial strains, with some demonstrating significant inhibition. nih.gov
The introduction of a chlorine atom to chalcone (B49325) structures, which share some structural similarities with benzophenones, has been shown to positively affect their activity against microorganisms like Escherichia coli and Staphylococcus aureus. mdpi.com Specifically, chlorinated 2′-hydroxychalcones displayed notably strong antibacterial action against S. aureus. mdpi.com Further research into 4-thiazolidinone (B1220212) derivatives has shown that substitutions with both chloro and fluoro groups can enhance antibacterial potential, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative organisms. researchgate.net Some benzoxazolinone derivatives have also shown good antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov
Table 1: Antibacterial Activity of Selected Benzophenone Analogues and Related Compounds
| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 2,2′,4-Trihydroxybenzophenone | Gram-positive & Gram-negative bacteria | Antimicrobial activity | nih.gov |
| 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues | Various bacterial strains | Good inhibition by specific analogues | nih.gov |
| Chlorinated 2′-hydroxychalcones | Escherichia coli, Staphylococcus aureus | Enhanced antibacterial activity | mdpi.com |
| 4-Thiazolidinones with chloro and fluoro groups | Gram-positive & Gram-negative organisms | Broad-spectrum antibacterial activity | researchgate.net |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Staphylococcus aureus, Escherichia coli | Good antibacterial activity | nih.gov |
Analogues containing the chloro-phenyl structure have been evaluated for their efficacy against various fungal and yeast pathogens. The synthetic amide 2-chloro-N-phenylacetamide has demonstrated antifungal activity against strains of Aspergillus flavus and Aspergillus niger. scielo.brnih.gov For A. flavus, the minimum inhibitory concentration (MIC) ranged from 16 to 256 μg/mL. scielo.br Against A. niger, the MIC was between 32 and 256 μg/mL. nih.gov The likely mechanism of action involves binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.brnih.gov This compound also showed activity against fluconazole-resistant Candida albicans and Candida parapsilosis, with MICs ranging from 128 to 256 µg/mL. scielo.br
Another compound, 2-Chloro-3-hydrazinylquinoxaline, has shown notable effectiveness against various Candida species, with particular efficacy against Candida krusei. nih.govnih.gov It also displayed variable activity against several Aspergillus species. nih.govnih.gov Furthermore, chalcones substituted with a chlorine atom have demonstrated significant growth inhibition of the yeast Candida albicans. mdpi.com Some derivatives of 5-Chloro-1,3-benzoxazol-2(3H)-one also exhibit good antifungal activity against C. albicans. nih.gov
Table 2: Antifungal Activity of Selected Chloro-Substituted Analogues
| Compound/Derivative | Fungal/Yeast Pathogen(s) | MIC/Activity | Reference(s) |
|---|---|---|---|
| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16-256 μg/mL | scielo.br |
| 2-chloro-N-phenylacetamide | Aspergillus niger | MIC: 32-256 μg/mL | nih.gov |
| 2-chloro-N-phenylacetamide | Candida albicans, C. parapsilosis (fluconazole-resistant) | MIC: 128-256 µg/mL | scielo.br |
| 2-Chloro-3-hydrazinylquinoxaline | Candida spp., Aspergillus spp. | Noteworthy effectiveness, especially against C. krusei | nih.govnih.gov |
| Chlorinated chalcones | Candida albicans | Significant growth inhibition | mdpi.com |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Candida albicans | Good antifungal activity | nih.gov |
Anticancer and Cytotoxic Potentials
The investigation of benzophenone analogues and related structures has revealed significant potential in the realm of oncology.
A variety of benzophenone analogues have demonstrated the ability to inhibit the growth of cancer cells. Substituted 2-hydroxybenzophenones have shown cytotoxic effects against breast cancer cell lines (MDA-MB-231 and T47-D) and a prostate cancer cell line (PC3). nih.gov One of the most potent compounds in a study exhibited IC50 values ranging from 12.09 to 26.49 μM across these cell lines. nih.gov Similarly, benzophenone derivatives such as 4-hydroxy-4'-methoxybenzophenone have been tested against breast cancer (MCF-7, MDA MB-231, Hs578T) and non-small-cell-lung cancer (A549) cell lines, with the estrogen-positive MCF-7 cell line showing greater responsiveness. scielo.br
The compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) induced dose-dependent growth inhibition in several malignant T-cell lines, including HTLV-1 positive (C91-PL, HuT-102) and negative (CEM, Jurkat) cells. nih.gov Furthermore, a series of novel 2-chloroquinazoline (B1345744) derivatives showed anti-proliferation activities against A549, NCI-H1975, AGS, and HepG2 cell lines. nih.gov Specifically, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide demonstrated potent activity with IC50 values of 3.68, 10.06, 1.73, and 2.04 μM, respectively. nih.gov Hybrid molecules combining Ciminalum and 4-thiazolidinone have also shown significant cytotoxic effects on various cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov
Table 3: Cytotoxic Activity of Benzophenone Analogues and Related Compounds in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (e.g., IC50) | Reference(s) |
|---|---|---|---|
| Substituted 2-hydroxybenzophenones | MDA-MB-231, T47-D (Breast), PC3 (Prostate) | IC50: 12.09 - 26.49 μM | nih.gov |
| 4-hydroxy-4'-methoxybenzophenone | MCF-7, MDA MB-231, Hs578T (Breast), A549 (Lung) | Most responsive in MCF-7 cells | scielo.br |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | C91-PL, HuT-102, CEM, Jurkat (T-cell leukemia) | Dose-dependent growth inhibition | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | A549 (Lung), NCI-H1975 (Lung), AGS (Gastric), HepG2 (Liver) | IC50: 1.73 - 10.06 μM | nih.gov |
| Ciminalum–thiazolidinone hybrids | Leukemia, Colon, Melanoma, Breast cancer cell lines | Significant cytotoxic effect | nih.gov |
The cytotoxic effects of these compounds are often traced to specific molecular mechanisms. For 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), the primary inhibitory effect is the induction of apoptosis. nih.gov This process is mediated by the modulation of TGF expression, an upregulation of p53 and p21 proteins, and a downregulation of the anti-apoptotic Bcl-2alpha protein. nih.gov
Benzophenone derivatives have also been shown to induce cell cycle arrest at the G1/S transition in MCF-7 breast cancer cells, which is associated with their ability to inhibit cyclin E expression. scielo.br For substituted 2-hydroxybenzophenones, cell-cycle retardation was observed in prostate cancer cells. nih.gov In the case of quinazoline-based pyrimidodiazepines, the mechanism of action may involve DNA binding through intercalation and groove binding. rsc.org The bioactivation of certain chloro-containing sulfides has been studied, suggesting that their cytotoxicity is linked to metabolism that yields unstable, cytotoxic thiols. nih.gov
Anti-Inflammatory Activities and Cyclooxygenase Inhibition
The inflammatory process is a critical physiological response, and its modulation is a key therapeutic strategy. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes to achieve their effect. mdpi.com
Analogues of benzophenone have demonstrated promising dual anti-inflammatory and antiproliferative activities. scielo.brscielo.br Several derivatives have displayed in vivo anti-inflammatory activity. scielo.br Specifically, certain benzophenone derivatives have been shown to selectively inhibit COX-1 and COX-2 enzymes. scielo.brscielo.br For instance, the glucoside derivative of a ketoprofen (B1673614) analogue selectively inhibited COX-2, while its aglycone, a benzophenone, selectively inhibited the COX-1 isoform. scielo.br
Molecular docking studies have supported the potential of benzophenone derivatives to inhibit COX isoenzymes. mdpi.comnih.gov A series of novel benzophenone derivatives containing a thiazole (B1198619) nucleus were designed and shown to have a potent effect in reducing ear edema, a model for inflammation. mdpi.com The analysis suggested that specific structural features are strongly related to the inhibition of prostaglandin (B15479496) (PG) production. mdpi.com Furthermore, studies on double hydroxide-based benzophenone derivatives identified compounds with effective COX-2 binding activity, highlighting the therapeutic potential of these structures as COX-2 inhibitors for inflammation-associated diseases. nih.gov
Antioxidant Properties and Radical Scavenging Activity
Analogues of 2-Chloro-3',4'-(ethylenedioxy)benzophenone have been a subject of interest for their antioxidant potential, primarily attributed to their ability to scavenge free radicals. The core benzophenone structure, when appropriately substituted, can effectively donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.
The antioxidant capacity of benzophenone derivatives is significantly influenced by the number and position of hydroxyl groups on the aromatic rings. Studies on various benzophenone analogues have demonstrated that the presence of an ortho-dihydroxyl group or multiple hydroxyl groups on the same ring enhances the radical scavenging effect. nih.gov This structural feature is believed to contribute to the formation of a stable phenoxy radical after the donation of a hydrogen atom. nih.gov
For instance, certain indenone and benzophenone derivatives isolated from the mangrove-derived fungus Cytospora heveae NSHSJ-2 have shown potent DPPH· scavenging activities. nih.gov Compounds such as 1, 4, 5, and 6 from this study exhibited EC50 values ranging from 9.5 to 16.6 µM, which were superior to the positive control, ascorbic acid (21.9 µM). nih.gov The esterification of a carboxyl group, as seen in the comparison between compounds 1 and 2, led to a significant decrease in antioxidant activity, highlighting the importance of specific functional groups. nih.gov
Furthermore, a series of benzophenone semicarbazone derivatives were screened for their in vitro free radical scavenging activities, with seven derivatives identified as potential scavengers. researchgate.netarxiv.org Similarly, a novel synthetic benzophenone analogue, 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone (6c), not only displayed significant antioxidant activity but also demonstrated the ability to reduce ROS production in cell lines and protect non-cancerous cells from oxidative stress-induced death. researchgate.netnih.gov The antioxidant potential of benzylic acid-derived bromophenols has also been evaluated, showing them to be effective DPPH• and ABTS•+ scavengers. nih.gov
The mechanism of radical scavenging by some benzophenone derivatives, like benzofuranones, involves acting as effective alkyl radical scavengers even at low concentrations. researchgate.netresearchgate.net The antioxidant activity of 2'-hydroxy-chalcones, which share a structural resemblance to benzophenones, is primarily attributed to the substituents on their aromatic rings rather than the 2'-hydroxyl group, which is involved in intramolecular hydrogen bonding. mdpi.com
Table 1: Radical Scavenging Activity of Selected Benzophenone Analogues This table is interactive. You can sort and filter the data.
| Compound/Derivative | Assay | Activity (EC50/IC50/Inhibition %) | Source |
|---|---|---|---|
| Indenone Derivative (1) | DPPH· Scavenging | EC50: 9.5 µM | nih.gov |
| Benzophenone Derivative (4) | DPPH· Scavenging | EC50: 16.6 µM | nih.gov |
| Benzophenone Derivative (5) | DPPH· Scavenging | EC50: 9.8 µM | nih.gov |
| Benzophenone Derivative (6) | DPPH· Scavenging | EC50: 11.2 µM | nih.gov |
| 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone (6c) | Antioxidant Assay | High | researchgate.netnih.gov |
| Benzylic acid-derived bromophenols | DPPH· & ABTS•+ Scavenging | Effective Scavengers | nih.gov |
| Sulfuretin (7a) | DPPH· Scavenging | 89% Inhibition | mdpi.com |
| Aurone 7b | DPPH· Scavenging | 100% Inhibition | mdpi.com |
Antiviral Activities, including Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibition
A notable area of investigation for benzophenone analogues is their potential as antiviral agents, specifically as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). The HIV-1 RT is a crucial enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. mdpi.com Benzophenone derivatives have emerged as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov
These compounds bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that disrupts its catalytic activity. nih.gov Structure-activity relationship (SAR) studies have indicated that the benzophenone carbonyl and amide groups, through hydrogen bonding, and the benzophenone nucleus, via π-orbital interactions, are critical for binding to the enzyme. nih.gov
Several synthesized benzophenone derivatives have demonstrated potent inhibitory activity against both HIV-1 RT and the growth of HIV-1 in cell cultures, with some compounds showing activity levels comparable to the established drug AZT. nih.gov For example, a series of benzophenone NNRTIs, including compounds DY1203, DY1204, DY1119, DY1208, and DY1209, were evaluated for their anti-HIV-1 activities in vitro. nih.gov Among them, DY1208 was identified as a promising lead compound due to its high therapeutic index. nih.gov These compounds were effective against various laboratory-adapted and drug-resistant HIV-1 strains. nih.gov
In addition to the polymerase activity of RT, its associated ribonuclease H (RNase H) activity is also essential for viral replication. mdpi.com While most current RT inhibitors target the polymerase function, the RNase H domain represents a novel target. mdpi.com Certain 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases, which are structurally distinct but related in their aromatic nature, have been identified as inhibitors of HIV-1 RNase H. mdpi.com Compounds 1e and 2k from this class showed significant inhibitory activity with IC50 values of 2.8–3.1 µM. mdpi.com
Table 2: Anti-HIV-1 Activity of Selected Benzophenone Analogues This table is interactive. You can sort and filter the data.
| Compound/Derivative | Target | Activity (EC50/IC50) | Source |
|---|---|---|---|
| Benzophenone derivative (1h) | HIV-1 RT | Potent Inhibition | nih.gov |
| DY1208 | HIV-1 RT & various HIV-1 strains | High Therapeutic Index | nih.gov |
| DY1119 | HIV-1 RT & various HIV-1 strains | Strong Anti-HIV-1 Activity | nih.gov |
| DY1209 | HIV-1 RT & various HIV-1 strains | Strong Anti-HIV-1 Activity | nih.gov |
| 2-hydroxy-1,4-naphthoquinone Mannich base (1e) | HIV-1 RNase H | IC50: 2.8–3.1 µM | mdpi.com |
| 2-hydroxy-1,4-naphthoquinone Mannich base (2k) | HIV-1 RNase H | IC50: 2.8–3.1 µM | mdpi.com |
Antileishmanial Activities against Protozoan Parasites
Analogues of this compound have shown promise as antileishmanial agents, targeting the protozoan parasites of the Leishmania genus. Leishmaniasis is a neglected tropical disease with limited treatment options, often hampered by toxicity and drug resistance. nih.govmdpi.com
The leishmanicidal potential of benzophenones has been linked to their ability to act as cysteine protease inhibitors. nih.gov For instance, the derivative 1c from a study on benzophenone derivatives exhibited a selectivity index of 6.7 against Leishmania (L.) amazonensis amastigotes and was a potent inhibitor of trypanosomatid cysteine proteases like rCPB2.8, rCPB3.0, and cruzain. nih.gov
Another approach has been the synthesis of benzophenone-derived bisphosphonium salts, which have demonstrated lethal activity against Leishmania parasites by targeting the mitochondrial complex II of the parasite's respiratory chain. acs.org The most effective of these compounds, 4,4'-bis((tri-n-pentylphosphonium)methyl)benzophenone dibromide, inhibited parasite proliferation at low micromolar concentrations with minimal toxicity to mammalian cells. acs.org
A series of 4-substituted benzophenone ethers were synthesized and screened for their in vitro antileishmanial activity against Leishmania major promastigotes. nih.gov Out of twenty derivatives, fifteen showed activity, with compound 18 being the most potent with an IC50 value of 1.94 µg/ml, which is more active than the standard drug pentamidine (B1679287) (IC50 = 5.09 ± 0.09 µg/ml). nih.gov
Recent computational and in vitro studies have identified two benzophenone derivatives, compounds 5 and 7 , as promising antileishmanial agents with IC50 values of 10.19 and 14.35 μM, respectively, and favorable selectivity indices. scielo.br Structural analysis highlighted the importance of thiosemicarbazone and 4-methyl groups for enhanced activity. scielo.br
Table 3: Antileishmanial Activity of Selected Benzophenone Analogues This table is interactive. You can sort and filter the data.
| Compound/Derivative | Target Species | Activity (IC50) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| Benzophenone derivative (1c) | L. amazonensis amastigotes | - | 6.7 | nih.gov |
| 4,4'-bis((tri-n-pentylphosphonium)methyl)benzophenone dibromide | Leishmania parasite | Low micromolar range | High | acs.org |
| 4-Substituted benzophenone ether (18) | L. major promastigotes | 1.94 µg/ml | - | nih.gov |
| Benzophenone derivative (5) | Leishmania parasite | 10.19 µM | Favorable | scielo.br |
| Benzophenone derivative (7) | Leishmania parasite | 14.35 µM | Favorable | scielo.br |
Other Pharmacological Modulations (e.g., α-Glucosidase Inhibition, BACE-1 Inhibition, Effects on Fatty Acid Metabolism)
Beyond the aforementioned activities, benzophenone analogues have been explored for their modulatory effects on various other pharmacological targets.
α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme that breaks down carbohydrates into glucose. Its inhibition can help manage postprandial hyperglycemia in diabetes mellitus. nih.gov Several benzophenone derivatives have been identified as potent α-glucosidase inhibitors. A series of benzophenone semicarbazone derivatives were screened, and 14 were found to be active against α-glucosidase. researchgate.netarxiv.org Compounds 23 , 27 , 25 , and 28 were notable inhibitors from this series. researchgate.net Benzophenone C- and O-glucosides from Cyclopia genistoides (Honeybush) have also demonstrated inhibitory activity against mammalian α-glucosidase. researchgate.net Furthermore, polyprenylated benzoylphloroglucinols from Garcinia schomburgakiana fruits, schomburgkianone I and guttiferone K, exhibited potent α-glucosidase inhibition with IC50 values of 21.2 and 34.8 µM, respectively, surpassing the activity of the standard drug acarbose. nih.gov
BACE-1 Inhibition: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.govfrontiersin.org Inhibition of BACE-1 is a therapeutic strategy for this neurodegenerative disorder. Benzophenone-based derivatives have been investigated as potential BACE-1 inhibitors. nih.gov For example, when a 3,5-dichlorobenzyl group was introduced into a particular benzophenone scaffold (compound 17 ), the BACE-1 inhibitory potency was improved, yielding an IC50 value of 8.75 µM. researchgate.net Computational studies have also proposed benzophenone integrated derivatives as potential inhibitors of presenilin proteins, which are related to γ-secretase activity and amyloid-β production. nih.gov
Effects on Fatty Acid Metabolism: Certain benzophenone derivatives have been shown to influence lipid metabolism. For instance, exposure to benzophenone-3 (BP-3), a common UV filter, has been found to disturb lipid metabolism in the liver of clown anemonefish. nih.gov This exposure led to morphological changes, accumulation of lipid droplets, and abnormal lipid content and enzyme activity. nih.gov Transcriptome analysis revealed that differentially expressed genes were associated with pathways like fat digestion and absorption and the PPAR signaling pathway. nih.gov
Table 4: Other Pharmacological Activities of Selected Benzophenone Analogues This table is interactive. You can sort and filter the data.
| Compound/Derivative | Pharmacological Target | Activity (IC50/Effect) | Source |
|---|---|---|---|
| Benzophenone semicarbazone (23, 25, 27, 28) | α-Glucosidase | Potent Inhibitors | researchgate.net |
| Schomburgkianone I | α-Glucosidase | IC50: 21.2 µM | nih.gov |
| Guttiferone K | α-Glucosidase | IC50: 34.8 µM | nih.gov |
| Benzophenone derivative (17) | BACE-1 | IC50: 8.75 µM | researchgate.net |
| Benzophenone-3 (BP-3) | Lipid Metabolism | Disturbs lipid metabolism | nih.gov |
Environmental Fate and Degradation Pathways of Chlorinated Benzophenones
Biodegradation Mechanisms of Chlorinated Aromatic Compounds
The biodegradation of chlorinated aromatic compounds is a key process in their natural attenuation. Microorganisms have evolved diverse strategies to utilize these compounds as a source of carbon and energy or to detoxify their environment through cometabolism. eurochlor.org The success of biodegradation is heavily influenced by factors such as the degree of chlorination and the presence of other functional groups on the aromatic structure. eurochlor.org
The environmental redox conditions play a critical role in determining the fate of chlorinated aromatic compounds. eurochlor.org
Aerobic Degradation: In the presence of oxygen, microorganisms employ oxidative mechanisms to break down chlorinated aromatic rings. eurochlor.org This process is generally effective for less chlorinated compounds. eurochlor.org Aerobic pathways typically involve the introduction of oxygen atoms into the aromatic ring, making it more susceptible to cleavage. researchgate.net The initial attack is often catalyzed by oxygenase enzymes. eurochlor.org
Anaerobic Degradation: Under anaerobic conditions, a different set of microbial processes occurs. Highly chlorinated aromatic compounds, which are often resistant to aerobic degradation, are more susceptible to anaerobic biotransformation. eurochlor.org The primary mechanism in the absence of oxygen is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. eurochlor.orgnih.gov This process reduces the toxicity of the compound and can make it more amenable to subsequent aerobic degradation. eurochlor.orgnjit.edu For complete mineralization of highly chlorinated compounds, a sequence of anaerobic and aerobic conditions is often required. eurochlor.orgnjit.edu
| Condition | Primary Degradation Mechanism | Effect on Chlorinated Compounds |
| Aerobic | Oxidative attack (e.g., by oxygenases) | Effective for lower chlorinated congeners. eurochlor.org |
| Anaerobic | Reductive dehalogenation | Effective for higher chlorinated congeners. eurochlor.org |
The detoxification of chlorinated aromatic compounds is often carried out by complex microbial communities rather than single species. However, certain microorganisms have been identified as key players in these processes.
Comamonas testosteroni : This bacterium is known for its metabolic versatility and its ability to degrade a wide range of organic pollutants, including chlorinated aromatic compounds. wikipedia.org Strains of C. testosteroni have been shown to degrade compounds like 4-chloronitrobenzene and have demonstrated the potential to break down complex structures. wikipedia.orgmdpi.com It can utilize various aromatic compounds as its sole carbon source, channeling the breakdown products into its central metabolism. wikipedia.org For instance, some strains can metabolize terephthalate, a component of PET plastic, via a protocatechuate intermediate which then undergoes ring cleavage. wikipedia.org The ability of Comamonas to handle a variety of toxic compounds makes it a significant organism for bioremediation efforts. mdpi.comnih.gov
Pseudomonas aeruginosa : This is another bacterium frequently implicated in the degradation of xenobiotic compounds. P. aeruginosa has been shown to utilize chlorobenzene (B131634) as a sole carbon and energy source, inducing specific intracellular enzymes to carry out the degradation. ajol.info Studies have demonstrated that crude cell extracts of P. aeruginosa can effectively degrade chlorobenzene, suggesting the presence of robust enzymatic machinery for this purpose. ajol.info While some pseudomonads have shown limitations in degrading highly chlorinated compounds, their role in the breakdown of less chlorinated aromatics is well-established. nih.gov
The microbial degradation of chlorinated aromatic compounds relies on a suite of specialized enzymes that catalyze the key steps of dechlorination and aromatic ring cleavage.
Dioxygenases: These enzymes are crucial in the initial stages of aerobic degradation. researchgate.net They incorporate both atoms of a molecular oxygen molecule into the aromatic substrate, typically forming a dihydroxylated intermediate. researchgate.netsemanticscholar.org This hydroxylation destabilizes the aromatic ring, preparing it for cleavage. researchgate.net Ring-hydroxylating dioxygenases are often multi-component enzyme systems. researchgate.net The subsequent ring cleavage is also catalyzed by dioxygenases, which can be classified as either intradiol or extradiol, depending on where they cleave the ring relative to the hydroxyl groups. researchgate.netresearchgate.net For instance, catechol 2,3-dioxygenases are extradiol enzymes that have been shown to be involved in the degradation of chlorobenzene. nih.gov
Dehalogenases: These enzymes are responsible for the critical step of removing chlorine atoms from the aromatic ring. semanticscholar.org Dehalogenation can occur through several mechanisms:
Hydrolytic dehalogenation: The chlorine atom is replaced by a hydroxyl group from a water molecule. semanticscholar.org
Reductive dehalogenation: The chlorine atom is replaced by a hydrogen atom. semanticscholar.org This is a key process in anaerobic degradation. nih.gov
Oxygenolytic dehalogenation: An oxygen atom from O2 is incorporated, leading to the removal of the chlorine atom. semanticscholar.org This can be further divided into monooxygenase and dioxygenase-type dehalogenation. semanticscholar.org
| Enzyme Type | Function | Example Reaction |
| Dioxygenases | Incorporation of O2 into the aromatic ring, leading to hydroxylation and ring cleavage. researchgate.netresearchgate.net | Conversion of chlorobenzene to a chlorinated catechol. nih.gov |
| Dehalogenases | Removal of chlorine atoms from the aromatic ring. semanticscholar.org | Conversion of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA. researchgate.net |
Identification of Transformation Products and Metabolites
The degradation of chlorinated benzophenones results in the formation of a series of transformation products and metabolites. The specific byproducts formed depend on the degradation pathway and the chemical structure of the parent compound.
Studies on various benzophenone (B1666685) derivatives have identified several classes of transformation products during degradation processes.
Chlorinated and Hydroxylated Byproducts: During chlorination processes, which can occur in water treatment, benzophenones can undergo electrophilic substitution, leading to the formation of mono-, di-, and tri-chlorinated analogs. nih.govresearchgate.net For example, the degradation of benzophenone-3 (oxybenzone) in chlorinated seawater has been shown to produce various brominated and chlorinated byproducts. acs.orgnih.gov Hydroxylated byproducts can also be formed through the action of hydroxylases or as a result of dehalogenation. researchgate.netsemanticscholar.org
Ring-Opened Byproducts: Following the initial hydroxylation and dechlorination steps, the aromatic ring becomes susceptible to cleavage by dioxygenases. researchgate.netpsu.edu This results in the formation of aliphatic intermediates. For instance, the oxidation of 2,4,6-trichlorophenol (B30397) can yield products like chloromaleic and chlorofumaric acids, indicating both dechlorination and aromatic ring cleavage have occurred. proquest.com The ultimate goal of microbial degradation is the complete mineralization of the organic compound to carbon dioxide, water, and inorganic ions. eurochlor.org
Based on studies of analogous compounds, a general degradation pathway for chlorinated benzophenones can be proposed.
The degradation of benzophenone-type UV filters during chlorination can involve several transformation pathways, including:
Electrophilic substitution with chlorine. nih.gov
Oxidation of the ketone group. nih.gov
Hydrolysis and decarboxylation. nih.gov
Ring cleavage reactions. nih.gov
For benzophenone-4, transformation routes during chlorination have been shown to include chlorine substitution, Baeyer-Villiger type oxidation (converting the ketone to an ester), ester hydrolysis, decarboxylation, and desulfonation. nih.govresearchgate.net
In the context of biodegradation, the pathway for a compound like 2-Chloro-3',4'-(ethylenedioxy)benzophenone would likely begin with an attack on one of the aromatic rings. Under aerobic conditions, a dioxygenase could introduce hydroxyl groups, leading to a chlorinated catechol-like intermediate. Subsequent dechlorination by a dehalogenase and ring cleavage by another dioxygenase would break down the aromatic structure into smaller aliphatic acids. researchgate.netresearchgate.net These smaller molecules can then be funneled into the central metabolic pathways of the microorganisms, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization. psu.edu
Reactivity in Aqueous Environments, particularly Chlorinated Water
The presence of a chlorine atom on one of the phenyl rings of this compound suggests that its reactivity in aqueous environments, especially in chlorinated water used for disinfection, would be a significant degradation pathway. The ethylenedioxy group on the second phenyl ring will also influence the electronic properties of the molecule and, consequently, its reactivity.
While direct studies on this compound are unavailable, research on other benzophenone derivatives, such as the widely used UV filter Oxybenzone (B1678072) (Benzophenone-3), demonstrates that these compounds can react with common disinfection reagents like sodium hypochlorite (B82951) and trichloroisocyanuric acid. nih.gov The reactions are often rapid, leading to the transformation of the parent compound. nih.gov
The degradation of benzophenones in the presence of chlorine is influenced by factors such as pH and the concentration of the disinfectant. For instance, the degradation of Benzophenone-3 by chlorination follows pseudo-first-order kinetics, with the highest degradation rates observed around pH 8. researchgate.netelsevierpure.com This pH-dependent reactivity is attributed to the speciation of both the benzophenone derivative (protonated or deprotonated forms) and the chlorinating agent (hypochlorous acid vs. hypochlorite ion).
Given the structural similarities, it is plausible that this compound would also undergo degradation in the presence of disinfection reagents. The chlorine substituent and the ethylenedioxy group would likely affect the reaction kinetics compared to other benzophenones.
A significant concern with the chlorination of organic compounds in water is the formation of disinfection byproducts (DBPs), which can be more toxic than the original contaminant. Studies on benzophenone derivatives have shown that their reaction with chlorine can lead to the formation of various halogenated DBPs.
For example, the chlorination of Benzophenone-3 has been shown to produce several transformation products, including chloroform. researchgate.netelsevierpure.com In environments with high bromide concentrations, such as seawater swimming pools, the reaction of benzophenones with chlorine can lead to the formation of brominated DBPs, which are often considered more toxic than their chlorinated counterparts. acs.orgnih.gov The degradation of oxybenzone in chlorinated seawater has been found to produce bromoform (B151600) and other brominated organic compounds. acs.orgnih.gov
Given that this compound already contains a chlorine atom, its reaction with disinfection agents could lead to the formation of multi-halogenated aromatic byproducts. The specific nature and toxicity of these potential DBPs would require experimental investigation. The environmental implication is the potential for the introduction of new, persistent, and potentially toxic compounds into aquatic ecosystems.
Factors Influencing Environmental Persistence and Bioavailability
The environmental persistence and bioavailability of this compound will be governed by a combination of its physicochemical properties and its susceptibility to various degradation processes.
The degradation kinetics of benzophenone derivatives are highly dependent on environmental conditions. As mentioned, pH is a critical factor in chlorination reactions. researchgate.netelsevierpure.com Temperature also plays a role, with increased temperatures generally leading to faster reaction rates. acs.org The initial concentration of the compound can also influence the degradation efficiency, particularly in advanced oxidation processes. mdpi.com
The following table summarizes the degradation kinetics for Benzophenone-3 under different conditions, which can serve as a proxy for understanding the potential behavior of this compound.
| Compound | Degradation Process | Key Conditions | Observed Kinetics | Reference |
| Benzophenone-3 | Chlorination | pH 8 | Pseudo-first-order | researchgate.netelsevierpure.com |
| Benzophenone-3 | UV/H₂O₂ | pH 6 | Pseudo-first-order | nih.gov |
| Benzophenone-3 | Chlorinated Seawater | Increased temperature | Enhanced bromoform formation | acs.orgnih.gov |
| Benzophenone-8 | UV/Chlorine | pH 8 | Highest degradation rate | elsevierpure.com |
This table is based on data for related benzophenone compounds and is intended to be illustrative due to the lack of specific data for this compound.
Microbial degradation is a crucial pathway for the removal of many organic pollutants from the environment. While specific studies on the microbial degradation of this compound are not available, research on other halogenated aromatic compounds provides some insights.
Microorganisms have been shown to degrade halogenated organic compounds through various enzymatic reactions, often involving reductive dehalogenation under anaerobic conditions or oxidative pathways under aerobic conditions. nih.govrsc.orgresearchgate.net The ability of microbial communities to adapt to the presence of a new chemical can be a key factor in its long-term environmental fate. This adaptation can involve the induction of specific enzymes or the growth of microbial populations capable of utilizing the compound as a substrate.
For halogenated aromatics, the position and number of halogen substituents, as well as the presence of other functional groups, can significantly influence their biodegradability. The acclimation period required for microbial communities to begin degrading a particular compound can vary widely. The persistence of some benzophenone derivatives in the environment suggests that they may be resistant to rapid microbial degradation. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Chloro-3',4'-(ethylenedioxy)benzophenone, and what reaction conditions optimize yield?
- Methodology : A common approach involves coupling a chlorinated benzoyl chloride with a dihydro-benzodioxin precursor under alkaline conditions. For example, reacting 1,4-benzodioxane-6-amine with 4-chlorobenzenesulfonyl chloride in aqueous NaOH (similar to brominated analogs). Lithium hydride (LiH) in dimethylformamide (DMF) can facilitate substitution reactions for functional group modifications .
- Key Parameters : Maintain anhydrous conditions, monitor reaction progress via TLC, and purify via column chromatography using ethyl acetate/hexane gradients.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons in the benzodioxin and chlorophenyl moieties) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (274.0397 g/mol) and isotopic distribution .
Q. What are the critical storage conditions to ensure compound stability?
- Storage Recommendations : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and oxidation. Solubility in ethanol (as noted in melting point studies) suggests ethanol as a suitable solvent for stock solutions .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperatures (4–40°C), and light exposure to identify degradation pathways .
Advanced Research Questions
Q. How does this compound interact with microbial targets, and what experimental assays validate its mechanism?
- Mechanistic Insights :
- Enzyme Inhibition : Use acetylcholinesterase (AChE) inhibition assays (Ellman’s method) to compare activity with brominated analogs (e.g., IC₅₀ values) .
- Membrane Disruption : Perform propidium iodide uptake assays in bacteria (e.g., S. aureus) to quantify membrane permeability changes .
- Case Study : A 2025 study demonstrated MIC values of 32–128 µg/mL against Gram-positive and Gram-negative bacteria, with ROS generation confirmed via DCFH-DA fluorescence .
Q. What structure-activity relationships (SARs) differentiate chloro- and bromo-substituted benzophenones in pharmacological contexts?
- SAR Analysis :
- Electron-Withdrawing Effects : Chloro substituents enhance electrophilicity, improving enzyme binding compared to bromo analogs (e.g., 10-fold higher AChE inhibition in chloro derivatives) .
- Lipophilicity : Calculate logP values (XLogP3 = 3.6 for chloro vs. 4.1 for bromo) to correlate with bioavailability .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Impurity Profiling :
- Byproduct Identification : Use LC-MS to detect dichloro derivatives (e.g., 3,4-dichloro analogs) formed via over-halogenation .
- Process Optimization : Reduce excess chlorinating agents (e.g., SOCl₂) and employ low-temperature (–10°C) stepwise addition to minimize side reactions .
Q. What computational strategies predict the compound’s reactivity in novel chemical environments?
- Modeling Approaches :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate reaction intermediates (e.g., sulfonamide formation) .
- Molecular Docking : Dock the compound into AChE (PDB: 1ACJ) using AutoDock Vina to identify key binding residues (e.g., Trp286, Glu199) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
